molecular formula C10H19NO3 B13001939 tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate

tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate

Cat. No.: B13001939
M. Wt: 201.26 g/mol
InChI Key: LDJIXTAZEGPKCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Scientific Research Applications

tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the ester functionality play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo conformational changes that influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate
  • tert-Butyl 5-methoxytetrahydro-2H-pyran-2-carboxylate
  • tert-Butyl 5-chlorotetrahydro-2H-pyran-2-carboxylate

Uniqueness

tert-Butyl 5-aminotetrahydro-2H-pyran-2-carboxylate is unique due to the presence of the amino group at the 5-position, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the amino group and the tert-butyl ester makes it a valuable intermediate for various synthetic and research applications .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 5-aminooxane-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-5-4-7(11)6-13-8/h7-8H,4-6,11H2,1-3H3

InChI Key

LDJIXTAZEGPKCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CO1)N

Origin of Product

United States

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